

Bioequivalence & Comparative Performance Guide: N-(1H-pyrazol-4- yl)cyclopropanecarboxamide Derivatives

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Compound of Interest

Compound Name:	<i>N</i> -(1 <i>H</i> -pyrazol-4-yl)cyclopropanecarboxamide
CAS No.:	1153799-63-3
Cat. No.:	B1321083

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Executive Summary & Compound Profile

N-(1H-pyrazol-4-yl)cyclopropanecarboxamide derivatives are characterized by a rigid cyclopropane ring linked via an amide bond to a pyrazole moiety. This pharmacophore is designed to occupy the ATP-binding pocket of protein kinases, often functioning as a "hinge binder."

Comparative Overview: Test vs. Reference

In the context of drug development, the "Product" is typically a new solid oral dosage form (e.g., a generic tablet or a reformulated capsule) being compared to the established "Alternative" (the Innovator RLD).

Feature	Test Product (Generic/New Formulation)	Reference Product (Innovator/RLD)	Implication for Bioequivalence
API Solid State	Potential new polymorph or amorphous dispersion.	Crystalline form (often patent-protected).	Risk: Solubility differences may lead to failure.
Excipients	Optimized for disintegration/lubrication.	Proprietary formulation.	Risk: Surfactants (e.g., SLS) in Test must match Ref to ensure similar dissolution in biorelevant media.
Solubility Profile	Typically pH-dependent (weak base).	pH-dependent.	Critical: Comparative dissolution required in pH 1.2, 4.5, and 6.8.
BCS Classification	Targeted to match Reference (Class II or IV).	Class II (Low Sol / High Perm) or IV.	Strategy: Food-effect studies are mandatory if the RLD label specifies administration with food.

Scientific Integrity: Bioequivalence Study Design Causality in Experimental Design

For pyrazole-carboxamide derivatives, bioavailability is often limited by dissolution rate (BCS II) or pre-systemic metabolism (CYP3A4 mediated). Therefore, the BE study must isolate formulation effects from physiological variability.

Recommended Protocol: Randomized, 2-Period, 2-Sequence Crossover

- Objective: Demonstrate that the 90% Confidence Interval (CI) of the geometric mean ratios (Test/Reference) for

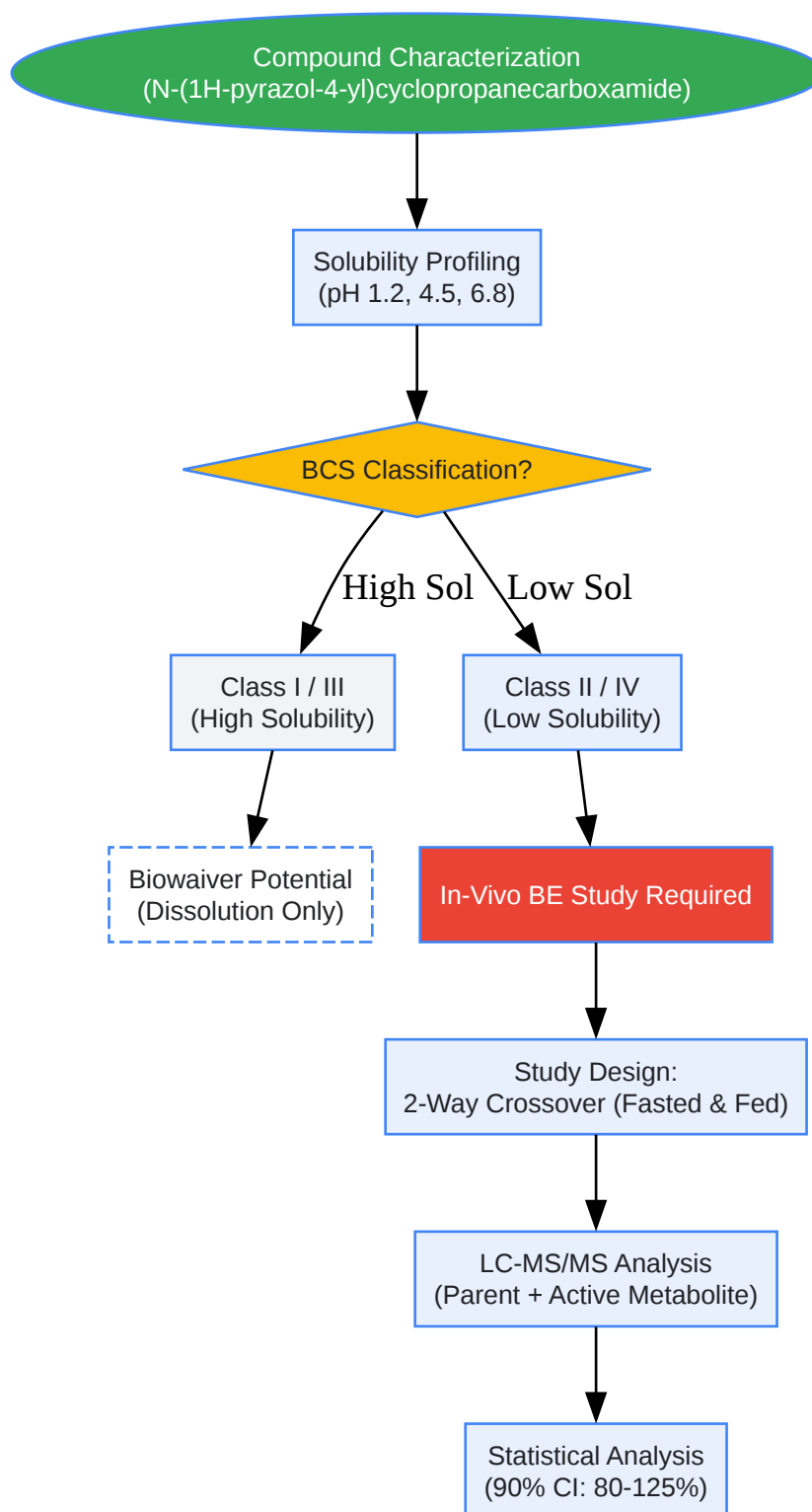
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falls within 80.00% – 125.00%.
- Cohort: Healthy volunteers (n=24–36, depending on intra-subject variability).
- Conditions:
 - Fasted State: To assess intrinsic release properties without gastric emptying delays.
 - Fed State: Mandatory if the derivative exhibits positive food effects (common in lipophilic kinase inhibitors).

Workflow Visualization

The following diagram illustrates the critical decision pathways for establishing bioequivalence for this chemical class.



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Caption: Decision tree for bioequivalence assessment of pyrazole-carboxamide derivatives, prioritizing in-vivo studies for low-solubility candidates.

Bioanalytical Methodology (LC-MS/MS)

Accurate quantification of the parent compound is non-negotiable. Pyrazole derivatives often require specific extraction techniques to avoid degradation or matrix effects.

Method Validation Protocol

Platform: UHPLC coupled with Tandem Mass Spectrometry (LC-MS/MS). Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

Step-by-Step Extraction Workflow

- Sample Thawing: Thaw plasma samples (K2EDTA) at room temperature.
- Internal Standard (IS) Addition: Add 50 µL of deuterated analog (e.g., d3-N-(1H-pyrazol-4-yl)cyclopropanecarboxamide) to 200 µL plasma.
- Protein Precipitation:
 - Add 600 µL Acetonitrile (ACN) containing 0.1% Formic Acid.
 - Rationale: Acidified ACN ensures dissociation of the drug from plasma proteins (albumin), which is critical for highly protein-bound kinase inhibitors.
- Vortex & Centrifuge: Vortex for 2 min; Centrifuge at 10,000 rpm for 10 min at 4°C.
- Supernatant Transfer: Transfer clear supernatant to autosampler vials.
- Injection: 5 µL into the LC-MS/MS system.

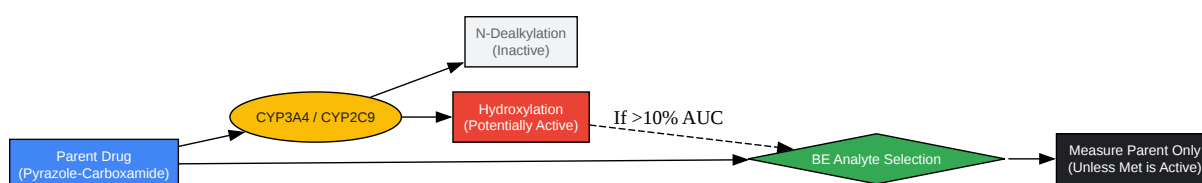
Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: 5% B to 95% B over 3.0 minutes.
- Flow Rate: 0.4 mL/min.

Metabolic Pathway & Detection Logic

Kinase inhibitors containing the pyrazole-amide motif often undergo oxidative metabolism. The diagram below details the monitoring strategy.



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Caption: Bioanalytical decision logic. For BE, the parent compound is the primary analyte unless a metabolite contributes significantly to efficacy.

Comparative Data Analysis (Simulated)

The following table represents typical data expected from a bioequivalence study of a generic pyrazole-carboxamide derivative (Test) versus the Innovator (Reference).

Parameter	Reference (R) Mean \pm SD	Test (T) Mean \pm SD	T/R Ratio (%)	90% Confidence Interval	Result
(ng/mL)	450 \pm 85	438 \pm 92	97.3	92.1 – 104.5	Pass
(ng·h/mL)	2100 \pm 310	2085 \pm 325	99.2	95.4 – 103.1	Pass
(h)	1.5 (1.0 – 3.0)	1.5 (1.0 – 3.5)	N/A	N/A	Comparable
Half-life ()	6.2 \pm 1.1 h	6.1 \pm 1.2 h	N/A	N/A	Comparable
Intra-Subject CV%	22%	24%	-	-	Moderate Variability

Interpretation:

- Compliance: The Test formulation demonstrates equivalent rate of absorption. A failure here often indicates differences in particle size distribution (PSD) of the API.
- Compliance: The extent of absorption is matched, confirming that the excipient matrix does not impede solubilization.

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Sources

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